Carbonic Anhydrase Inhibition: Sulfamide vs. Sulfonamide Zinc-Binding Group Potency Gap
The sulfamide ZBG present in 4-(Sulfamoylamino)butanoic acid is a markedly weaker carbonic anhydrase inhibitor than the sulfonamide ZBG found in 4-sulfamoylbutanoic acid. In a direct enzymatic study, the parent sulfamide molecule inhibited coral carbonic anhydrase STPCA-2 with Ki values of 5.7–67.2 μM, whereas the sulfonamide controls acetazolamide and dichlorophenamide exhibited Ki values of 74–79 nM [1]. This represents an approximately 77- to 908-fold lower inhibitory potency for the sulfamide ZBG relative to the sulfonamide ZBG under identical assay conditions. For a sulfamoylamino-containing nucleoside analog, carbonic anhydrase II inhibition was reported with an IC₅₀ of 1.00 × 10³ nM (1.0 μM) [2], consistent with the class-level trend. This differential is critical when designing experiments where carbonic anhydrase inhibition is either a desired mechanism or an off-target liability to be avoided.
| Evidence Dimension | Carbonic anhydrase inhibitory potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Sulfamide ZBG: Ki = 5.7–67.2 μM (STPCA-2 coral CA); sulfamoylamino-containing analog IC₅₀ = 1.0 × 10³ nM (hCA II) |
| Comparator Or Baseline | Sulfonamide ZBG: acetazolamide Ki = 74–79 nM (STPCA-2); dichlorophenamide Ki = 74–79 nM (STPCA-2) |
| Quantified Difference | ~77-fold to 908-fold lower potency for sulfamide vs. sulfonamide ZBG |
| Conditions | STPCA-2 coral carbonic anhydrase inhibition assay; CO₂ hydration activity measured |
Why This Matters
For users seeking carbonic anhydrase inhibition, 4-sulfamoylbutanoic acid or sulfonamide analogs are quantitatively superior; for users requiring a GABA-derived scaffold with minimal CA off-target activity, 4-(Sulfamoylamino)butanoic acid provides a differentiated profile.
- [1] Bertucci A, et al. Carbonic anhydrase inhibitors. Inhibition studies with anions and sulfonamides of a new cytosolic enzyme from the scleractinian coral Stylophora pistillata. Bioorg Med Chem Lett. 2011;21(9):2757-2760. PMID: 21208801. View Source
- [2] BindingDB BDBM321016. Carbonic anhydrase II inhibition IC₅₀ = 1.00E+3 nM for sulfamoylamino-containing compound. US Patent 10174040, Example 86. View Source
